molecular formula C6H5Cl3N2 B13008987 (2,5,6-Trichloropyridin-3-yl)methanamine

(2,5,6-Trichloropyridin-3-yl)methanamine

Cat. No.: B13008987
M. Wt: 211.5 g/mol
InChI Key: WRJKBFRNYOIYSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2,5,6-Trichloropyridin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

  • (2,4,6-Trichloropyridin-3-yl)methanamine
  • (2,5-Dichloropyridin-3-yl)methanamine
  • (2,6-Dichloropyridin-3-yl)methanamine

Comparison: (2,5,6-Trichloropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

(2,5,6-Trichloropyridin-3-yl)methanamine is a compound derived from the pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, herbicidal effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl3NC_7H_6Cl_3N. The presence of three chlorine atoms attached to the pyridine ring significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to trichloropyridine derivatives. For instance, a study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against Gram-positive bacteria, with specific compounds exhibiting efficacy comparable to linezolid. The structure-activity relationship (SAR) indicated that modifications in the pyridine ring can enhance antibacterial properties through better binding to bacterial targets and improved penetration through biofilms .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacteria TestedMIC (μg/ml)Notes
21bS. pneumoniae0.5Significant inhibition of biofilm formation
21dE. faecalis1.0Concentration-dependent bacteriostatic effect
21fStaphylococcus aureus0.25Comparable to linezolid

The minimum inhibitory concentrations (MICs) for these compounds suggest that structural modifications can lead to enhanced bioactivity against various bacterial strains .

Herbicidal Activity

This compound has also been explored for its herbicidal properties. A patent describes a herbicidal composition that includes this compound as a key ingredient for controlling undesired plants such as weeds. The effectiveness of this compound in agricultural applications is attributed to its ability to inhibit specific biochemical pathways in plants .

Pharmacological Implications

The pharmacological profile of this compound indicates potential applications beyond antibacterial and herbicidal activities. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents. Research into the molecular docking and binding affinities with various biological targets has provided insights into its mechanism of action .

Case Studies and Research Findings

A recent study conducted molecular docking simulations to predict the interaction between this compound and enzymes involved in bacterial cell wall synthesis. The results indicated that the compound forms stable complexes with these targets, potentially leading to effective inhibition of bacterial growth .

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Interaction Type
Transpeptidase-9.5Hydrogen bonds
Dihydropteroate synthase-8.7Hydrophobic interactions
RNA polymerase-10.1Ionic interactions

These findings underscore the compound's versatility and potential as a lead candidate for drug development in both antibacterial and agricultural contexts.

Properties

Molecular Formula

C6H5Cl3N2

Molecular Weight

211.5 g/mol

IUPAC Name

(2,5,6-trichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2

InChI Key

WRJKBFRNYOIYSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)CN

Origin of Product

United States

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